Advanced Physicochemical Profiling and Synthetic Applications of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS 36957-90-1)
Advanced Physicochemical Profiling and Synthetic Applications of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS 36957-90-1)
Executive Summary
In the landscape of advanced organic synthesis and materials science, organosilicon compounds serve as critical architectural tools. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane (CAS 36957-90-1) is a specialized, sterically tuned disiloxane. Unlike the ubiquitous hexamethyldisiloxane (HMDS), the introduction of two isopropyl groups fundamentally alters the hydrolytic stability and kinetic profile of the Si-O-Si linkage.
This whitepaper provides an in-depth technical evaluation of this compound. We will explore its physicochemical properties, its role as a stable precursor for the isopropyldimethylsilyl (IPDMS) protecting group in complex Active Pharmaceutical Ingredient (API) synthesis, and its utility in grafting hydrophobic monolayers onto advanced functional materials [1, 2].
Molecular Architecture & Physicochemical Profiling
The symmetric architecture of 1,3-diisopropyl-1,1,3,3-tetramethyldisiloxane—featuring a central oxygen atom bridging two highly substituted silicon centers—renders it highly lipophilic and chemically robust. The isopropyl groups act as steric shields, increasing the activation energy required for nucleophilic attack at the silicon centers compared to standard methyl derivatives.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane |
| CAS Registry Number | 36957-90-1 |
| Molecular Formula | C₁₀H₂₆OSi₂ |
| Molecular Weight | 218.48 g/mol |
| PubChem CID | 600287 |
| Physical State | Colorless, hydrophobic liquid |
| Estimated Density | ~0.82 g/mL (Extrapolated from structural analogs) |
| Estimated Boiling Point | 170 °C – 180 °C |
Data supported by PubChem computational records and standard organosilicon databases [1].
Mechanistic Reactivity & Steric Tuning
In drug development, the choice of a silyl protecting group is a delicate balancing act between ease of installation and resilience against downstream reaction conditions. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane acts as the stable anhydride precursor to the isopropyldimethylsilyl (IPDMS) group [3].
The Causality of Steric Tuning: Why utilize IPDMS over Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS)?
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TMS is highly reactive but kinetically labile; it often falls off during mild aqueous workups.
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TBDMS is exceptionally stable but its massive steric bulk can prevent the protection of hindered secondary or tertiary alcohols.
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IPDMS provides the perfect "Goldilocks" cone angle. The isopropyl group provides sufficient steric hindrance to survive mild acidic/basic conditions and Grignard additions, while remaining small enough to efficiently silylate sterically congested hydroxyls.
Figure 1: Steric tuning logic comparing common silyl protecting groups.
Applications in Advanced Synthesis
In Situ Generation of Silylating Agents
Direct storage of IPDMS-Cl or IPDMS-OTf can lead to degradation via atmospheric moisture. By utilizing the stable 1,3-diisopropyl-1,1,3,3-tetramethyldisiloxane dimer, chemists can generate the active silylating species in situ via acidic cleavage.
Figure 2: Mechanistic pathway for generating the IPDMS protecting group.
Surface Modification & Functional Materials
Beyond discrete molecule synthesis, this disiloxane is utilized as an additive and surface modifier in electronic chemicals and advanced functional materials [2]. When grafted onto silica or metal-oxide surfaces, the isopropyl groups create a highly hydrophobic, low-surface-energy monolayer that resists hydrolytic degradation far better than standard methyl-terminated siloxanes.
Experimental Methodologies
Protocol: Surface Hydrophobization via Thermal Grafting
Objective: To covalently graft IPDMS groups onto a hydroxylated silica substrate, creating a sterically shielded, hydrophobic surface. Self-Validating Mechanism: The success of this protocol is immediately validated by a shift in the water contact angle from <10° (hydrophilic) to >90° (hydrophobic).
Step-by-Step Methodology:
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Substrate Activation: Submerge the silica substrate in Piranha solution (3:1 conc. H₂SO₄ : 30% H₂O₂) for 30 minutes. Causality: This aggressively oxidizes organic contaminants and maximizes the density of reactive surface silanol (-SiOH) groups. (Note: Handle Piranha with extreme caution).
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Rinsing & Drying: Rinse the substrate thoroughly with deionized water (18.2 MΩ·cm), followed by absolute ethanol. Dry under a stream of high-purity N₂.
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Silylation Bath Preparation: In a Schlenk flask under argon, prepare a 5% (v/v) solution of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane in anhydrous toluene. Add 0.1 mol% of Trifluoroacetic acid (TFA). Causality: TFA acts as a mild catalyst, protonating the siloxane oxygen to lower the activation barrier for nucleophilic attack by the surface silanols.
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Thermal Grafting: Immerse the substrate in the bath and heat to 110 °C (reflux) for 12 hours. Causality: The steric bulk of the isopropyl groups requires sustained thermal energy to achieve a densely packed monolayer.
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Curing and Washing: Remove the substrate and sonicate sequentially in toluene and ethanol for 5 minutes each. Causality: Sonication removes loosely bound, physisorbed siloxane multilayers, leaving only the covalently bound monolayer. Bake at 120 °C for 1 hour to drive off residual solvent and complete any residual condensation.
Figure 3: Step-by-step workflow for surface hydrophobization using the disiloxane.
Analytical Characterization
To confirm the presence of the disiloxane or the successful installation of the IPDMS group, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The electropositive nature of silicon highly shields the adjacent protons.
Table 2: Expected NMR Shifts (in CDCl₃)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment & Causality |
| ¹H NMR | 0.05 – 0.10 | Singlet | Si-CH₃ : Highly shielded by the electropositive Si atom. |
| ¹H NMR | 0.85 – 0.95 | Doublet | -CH(CH₃)₂ : The terminal methyls of the isopropyl group, split by the adjacent methine proton. |
| ¹H NMR | 0.95 – 1.05 | Multiplet | -CH(CH₃)₂ : The methine proton, split by the adjacent methyls and influenced by the Si core. |
| ¹³C NMR | -3.0 to -2.0 | Singlet | Si-CH₃ : Characteristic negative shift for silicon-bound methyl carbons. |
| ¹³C NMR | 13.0 – 15.0 | Singlet | -CH(CH₃)₂ : Methine carbon of the isopropyl group. |
| ¹³C NMR | 17.0 – 18.5 | Singlet | -CH(CH₃)₂ : Methyl carbons of the isopropyl group. |
Note: Successful cleavage of the disiloxane and attachment to an oxygenated target will slightly deshield the Si-CH₃ protons, shifting them closer to 0.15 ppm.
